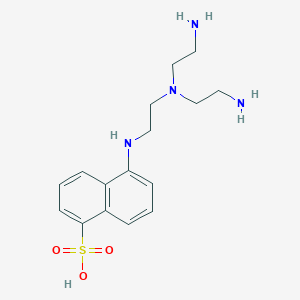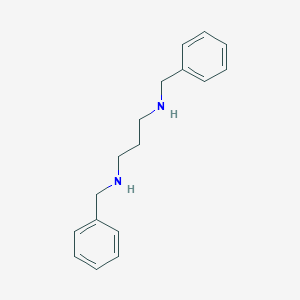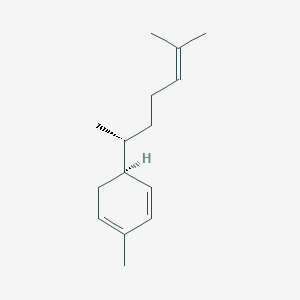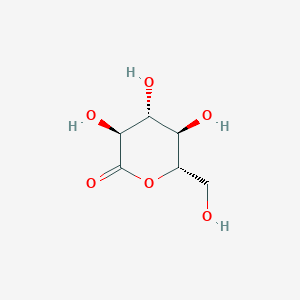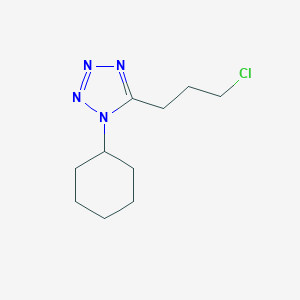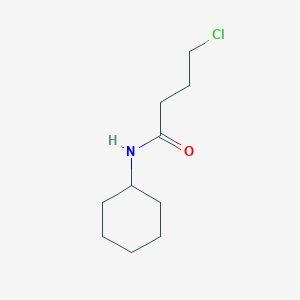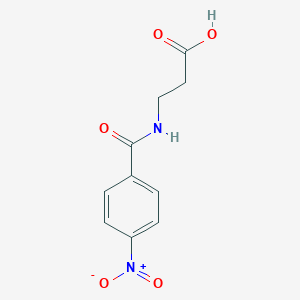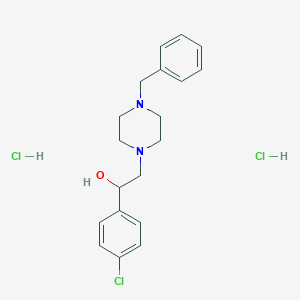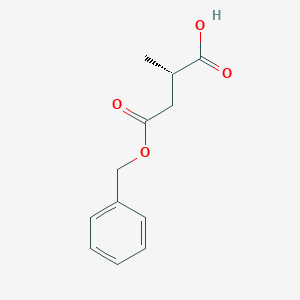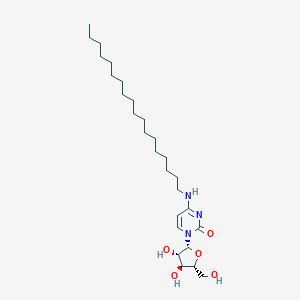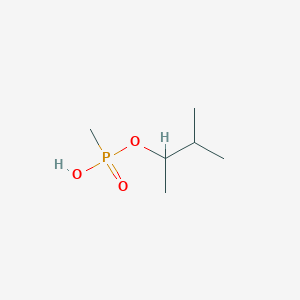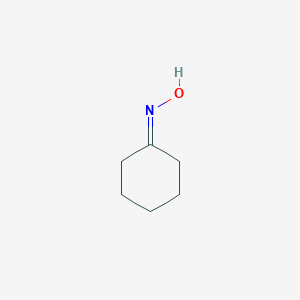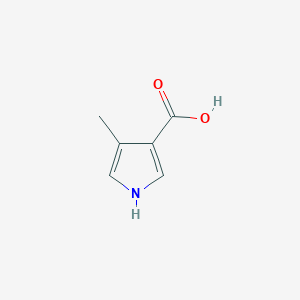
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been widely studied in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous ligand. By blocking the activity of the AMPA receptor, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Effets Biochimiques Et Physiologiques
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to impair learning and memory processes, reduce seizure activity, and modulate the activity of dopamine and serotonin systems. In vitro studies have also suggested that 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate the activity of ion channels and affect intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages for use in laboratory experiments, including its potent and selective antagonism of the AMPA receptor, its ability to modulate synaptic plasticity, and its ability to affect learning and memory processes. However, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect other ion channels and signaling pathways.
Orientations Futures
There are several future directions for research on 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one may also have potential applications in drug discovery and development, as a tool for studying the role of the AMPA receptor in various physiological and pathological processes, and as a potential target for novel therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one.
Méthodes De Synthèse
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Propriétés
Numéro CAS |
147779-31-5 |
|---|---|
Nom du produit |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
Formule moléculaire |
C18H17Cl2NO2 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)16(22)17(19,20)18(21-15,23-3)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
Clé InChI |
CCNDJXZNEAMFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
Synonymes |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6,8-dimethyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)
